Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- is an organotellurium compound that belongs to the chalcogen family, which includes elements like sulfur and selenium. This compound is characterized by the presence of tellurium bonded to two chlorine atoms, a p-(dimethylamino)phenyl group, and an m-tolyl group.
Preparation Methods
The synthesis of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- typically involves the reaction of tellurium tetrachloride with p-(dimethylamino)phenyl and m-tolyl groups under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps to ensure the purity and stability of the compound .
Chemical Reactions Analysis
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to lower oxidation states of tellurium.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organotellurium compounds and as a reagent in various organic transformations.
Biology: The compound’s unique properties make it a potential candidate for studying biological systems and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug delivery systems.
Industry: The compound is used in the development of advanced materials, such as semiconductors and photovoltaic cells, due to its electronic properties .
Mechanism of Action
The mechanism of action of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- involves its interaction with molecular targets and pathways within biological systems. The compound can form complexes with proteins and enzymes, affecting their function and activity. It may also generate reactive oxygen species (ROS) that can induce oxidative stress in cells, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
Tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- can be compared with other similar organotellurium compounds, such as:
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-nitrophenyl)-: This compound has a similar structure but with a nitrophenyl group instead of a tolyl group, leading to different chemical properties and reactivity.
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-methoxyphenyl)-: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with other molecules.
Tellurium, dichloro(p-(dimethylamino)phenyl)(m-ethylphenyl)-: The ethyl group can affect the compound’s solubility and its behavior in various chemical reactions. The uniqueness of tellurium, dichloro(p-(dimethylamino)phenyl)-m-tolyl- lies in its specific combination of functional groups, which confer distinct chemical and physical properties .
Properties
CAS No. |
84438-47-1 |
---|---|
Molecular Formula |
C15H17Cl2NTe |
Molecular Weight |
409.8 g/mol |
IUPAC Name |
4-[dichloro-(3-methylphenyl)-λ4-tellanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H17Cl2NTe/c1-12-5-4-6-15(11-12)19(16,17)14-9-7-13(8-10-14)18(2)3/h4-11H,1-3H3 |
InChI Key |
QFZQEWJGCGRPTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)[Te](C2=CC=C(C=C2)N(C)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.